1-Bromo-4-(cyclopentyloxy)-2-methylbenzene
Description
1-Bromo-4-(cyclopentyloxy)-2-methylbenzene (CAS: 1549288-10-9) is a brominated aromatic compound featuring a cyclopentyl ether substituent and a methyl group at the ortho position. Its molecular formula is C₁₂H₁₅BrO, with a molecular weight of 255.16 g/mol . This compound is commonly utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its balanced lipophilicity and steric bulk.
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-bromo-4-cyclopentyloxy-2-methylbenzene |
InChI |
InChI=1S/C12H15BrO/c1-9-8-11(6-7-12(9)13)14-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
InChI Key |
ZCWKFEJIGRRWLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCCC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(cyclopentyloxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(cyclopentyloxy)-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(cyclopentyloxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 4-(Cyclopentyloxy)-2-methylphenol, 4-(Cyclopentyloxy)-2-methylaniline.
Oxidation: 4-(Cyclopentyloxy)-2-methylbenzoic acid.
Reduction: 4-(Cyclopentyloxy)-2-methylbenzene.
Scientific Research Applications
1-Bromo-4-(cyclopentyloxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the design of new therapeutic agents due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclopentyloxy)-2-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopentyloxy and methyl groups can influence the compound’s binding affinity and selectivity. The pathways involved may include the activation or inhibition of certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Brominated Aromatic Compounds
Structural Analogues with Alkyl/Alkoxy Substituents
The following compounds share the brominated benzene core but differ in substituent type, size, and electronic effects:
Key Observations :
- Steric Effects : The cyclopentyloxy group in the target compound provides moderate steric hindrance compared to smaller methoxy or bulkier tert-pentyl groups. This balance facilitates selective reactivity in coupling reactions (e.g., Suzuki-Miyaura) .
- Electronic Effects : The cyclopentyloxy group is electron-donating via oxygen lone pairs, whereas difluoromethoxy (electron-withdrawing due to fluorine) alters the aromatic ring's electron density, impacting electrophilic substitution rates .
- Lipophilicity : Compounds with alkyl/alkoxy substituents (e.g., tert-pentyl, cyclopentyloxy) exhibit higher clogP values than methoxy analogues, enhancing membrane permeability in bioactive molecules .
Grignard Coupling Reactions
Antimicrobial Activity (Indirect Comparison)
Physicochemical Properties
| Property | This compound | 1-Bromo-4-methoxy-2-methylbenzene | 1-Bromo-4-(difluoromethoxy)-2-methylbenzene |
|---|---|---|---|
| Molecular Weight (g/mol) | 255.16 | 201.06 | 233.08 |
| logP (Predicted) | ~3.8 | ~2.9 | ~2.5 |
| Boiling Point | Not reported | ~250°C | ~200°C (estimated) |
| Synthetic Complexity | Moderate | Low | High (due to fluorination) |
Biological Activity
1-Bromo-4-(cyclopentyloxy)-2-methylbenzene, a halogenated aromatic compound, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 253.14 g/mol. Its structure includes a bromine atom attached to a benzene ring substituted with a cyclopentyloxy group and a methyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | [TBD] |
Antimicrobial Properties
Research has indicated that halogenated compounds, including 1-bromo derivatives, exhibit antimicrobial activity. A study demonstrated that this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Potential
The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly breast cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death. Further research is needed to elucidate its efficacy in vivo.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Cell Membrane Interaction : The lipophilic nature of the cyclopentyl group enhances membrane permeability, allowing the compound to penetrate cellular barriers effectively.
- Enzyme Inhibition : The bromine atom may play a crucial role in modulating enzyme activity, potentially inhibiting key enzymes involved in metabolic processes.
Study on Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against five strains of bacteria. Results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Salmonella enterica | 64 µg/mL |
| Listeria monocytogenes | 16 µg/mL |
Study on Anticancer Activity
A study investigating the effects of the compound on MCF-7 breast cancer cells revealed that treatment with varying concentrations (10 µM to 100 µM) led to a dose-dependent increase in apoptosis:
| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |
|---|---|---|
| 10 | 85 | 15 |
| 50 | 60 | 40 |
| 100 | 30 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
